![molecular formula C11H12O3S B12628020 1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one CAS No. 918341-02-3](/img/structure/B12628020.png)
1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a methanesulfonyl group attached to an ethenyl chain, which is further connected to a phenyl ring and an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one typically involves the reaction of 4-acetylphenylboronic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The phenyl ring can participate in π-π interactions, enhancing the compound’s binding affinity to certain proteins or enzymes. The overall pathway involves the formation of stable intermediates that lead to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{4-[2-(Methylsulfonyl)ethenyl]phenyl}ethan-1-one: Similar structure but with a methyl group instead of a methanesulfonyl group.
1-{4-[2-(Ethanesulfonyl)ethenyl]phenyl}ethan-1-one: Contains an ethanesulfonyl group instead of a methanesulfonyl group.
Uniqueness
1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one is unique due to its specific functional groups that confer distinct reactivity and binding properties. The presence of the methanesulfonyl group enhances its electrophilic nature, making it a valuable compound in synthetic chemistry and biochemical research.
Eigenschaften
CAS-Nummer |
918341-02-3 |
|---|---|
Molekularformel |
C11H12O3S |
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
1-[4-(2-methylsulfonylethenyl)phenyl]ethanone |
InChI |
InChI=1S/C11H12O3S/c1-9(12)11-5-3-10(4-6-11)7-8-15(2,13)14/h3-8H,1-2H3 |
InChI-Schlüssel |
YODKHJSRNMWJEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C=CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol](/img/structure/B12627947.png)
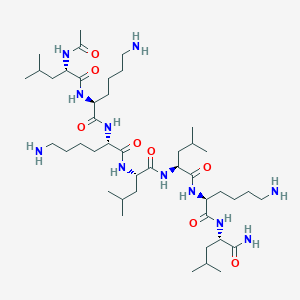
![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)
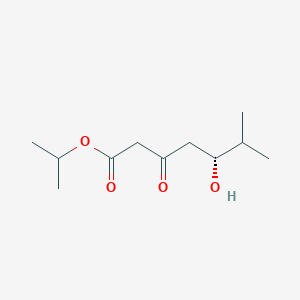
![(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12627965.png)
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12627967.png)
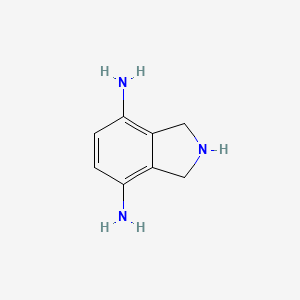
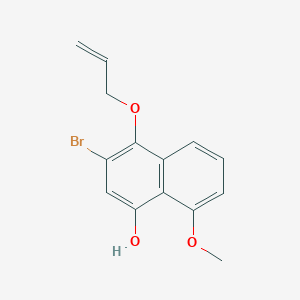
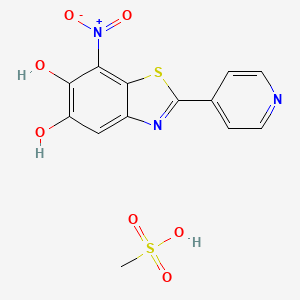
![(1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12627987.png)
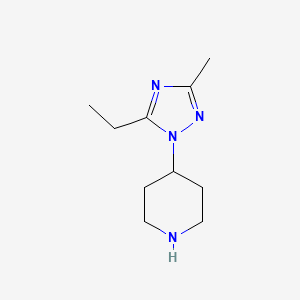

![6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile](/img/structure/B12628004.png)
![N~3~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B12628012.png)
